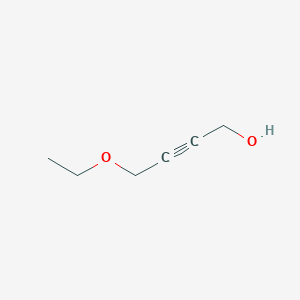
4-Ethoxybut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybut-2-yn-1-ol is an organic compound with the molecular formula C6H10O2 It is a member of the propargylic alcohol family, characterized by the presence of both an ethoxy group and a hydroxyl group attached to a butynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers and esters.
Applications De Recherche Scientifique
4-Ethoxybut-2-yn-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Butyn-1-ol: Similar in structure but lacks the ethoxy group.
2-Butyne-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness: 4-Ethoxybut-2-yn-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various applications .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-ethoxybut-2-yn-1-ol |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3 |
Clé InChI |
PWZYOFDZTNCAHK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC#CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













